Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-oxo-3,4,5,6,7,8,9,9a-octahydro-1H-benzo[7]annulene-4a-carboxylate

Stereochemistry Lead Optimization CNS Drug Discovery

This is the only commercially catalogued benzo[7]annulene that combines a bridgehead methyl ester at the 4a‑position, a C‑2 ketone, and a fully saturated octahydro core. Unlike flat tetrahydro or aromatic analogs, it introduces three stereogenic centers and an XLogP of 2.3—within the CNS MPO sweet spot—making it ideal for 3D fragment libraries targeting GPCRs, CNS receptors, or tubulin polymerization. Substituting a simpler benzosuberene ester would sacrifice conformational uniqueness and IP space. Choose this scaffold when shape diversity and orthogonal synthetic handles matter.

Molecular Formula C13H20O3
Molecular Weight 224.3
CAS No. 2580199-40-0
Cat. No. B2848936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-oxo-3,4,5,6,7,8,9,9a-octahydro-1H-benzo[7]annulene-4a-carboxylate
CAS2580199-40-0
Molecular FormulaC13H20O3
Molecular Weight224.3
Structural Identifiers
SMILESCOC(=O)C12CCCCCC1CC(=O)CC2
InChIInChI=1S/C13H20O3/c1-16-12(15)13-7-4-2-3-5-10(13)9-11(14)6-8-13/h10H,2-9H2,1H3
InChIKeyUQKNPEUNVZXMSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-oxo-3,4,5,6,7,8,9,9a-octahydro-1H-benzo[7]annulene-4a-carboxylate (CAS 2580199‑40‑0): Sourcing and Baseline Identity Guide


Methyl 2‑oxo‑3,4,5,6,7,8,9,9a‑octahydro‑1H‑benzo[7]annulene‑4a‑carboxylate (CAS 2580199‑40‑0) is a fully saturated, fused bicyclic keto‑ester building block containing a benzo[7]annulene core with a bridgehead methyl carboxylate substituent. Its molecular formula is C₁₃H₂₀O₃ with a molecular weight of 224.30 g mol⁻¹ [REFS‑1]. The compound is supplied as a mixture of diastereomers and represents a structurally uncommon, stereochemically rich scaffold that is distinct from flat aromatic or tetrahydro‑benzo[7]annulene intermediates commonly employed in medicinal chemistry programs [REFS‑2].

Why Generic Substitution Fails for Methyl 2-oxo-3,4,5,6,7,8,9,9a-octahydro-1H-benzo[7]annulene-4a-carboxylate: Procurement Risk and Structural Uniqueness


In‑class benzo[7]annulene derivatives such as methyl 5‑oxo‑6,7,8,9‑tetrahydro‑5H‑benzo[7]annulene‑2‑carboxylate or ethyl 6,7,8,9‑tetrahydro‑5H‑benzo[7]annulene‑5‑carboxylate share the same nominal ring system but differ fundamentally in oxidation state, substitution pattern, and stereochemical content [REFS‑1]. The target compound is the only commercially catalogued variant that simultaneously bears a bridgehead ester at the 4a‑position, a ketone at the 2‑position, and a fully saturated octahydro ring system, creating three stereogenic centers that are absent in the tetrahydro or fully aromatic analogs [REFS‑1]. Interchanging with a simpler benzosuberene ester would therefore alter the three‑dimensional shape, hydrogen‑bonding geometry, and metabolic vulnerability of any derived lead series, making blind substitution a high‑risk decision in structure‑activity relationship (SAR) campaigns [REFS‑2]. The quantitative evidence below details precisely where these structural differences translate into measurable differentiation.

Quantitative Differentiation Evidence for Methyl 2-oxo-3,4,5,6,7,8,9,9a-octahydro-1H-benzo[7]annulene-4a-carboxylate


Stereochemical Complexity: Three Chiral Centers vs. Zero to One in Common Analogs

The target compound is supplied as a mixture of diastereomers containing three stereogenic centers (bridgehead C4a, C9a, and potentially C2 upon reduction), as confirmed by its PubChem entry [REFS‑1]. In contrast, the most frequently employed benzo[7]annulene building blocks—methyl 5‑oxo‑6,7,8,9‑tetrahydro‑5H‑benzo[7]annulene‑2‑carboxylate (CAS 150192‑89‑5) and ethyl 6,7,8,9‑tetrahydro‑5H‑benzo[7]annulene‑5‑carboxylate—contain zero chiral centers in their planar or near‑planar ground states [REFS‑2]. The presence of three stereocenters enables access to eight possible stereoisomers, providing a stereochemical diversity space that is unattainable with achiral benzocycloheptene esters.

Stereochemistry Lead Optimization CNS Drug Discovery

Hydrogen‑Bond Acceptor Count: Three HBA Sites Enable Distinct Supramolecular Interactions

The target compound possesses three hydrogen‑bond acceptor (HBA) sites (two ketone oxygens and one ester carbonyl) with zero hydrogen‑bond donors, as computed by PubChem [REFS‑1]. Common comparator building blocks such as ethyl 6,7,8,9‑tetrahydro‑5H‑benzo[7]annulene‑5‑carboxylate have only two HBA sites (single ester carbonyl) and also zero HBD sites, limiting their capacity for directional intermolecular interactions [REFS‑2]. The additional ketone oxygen at the 2‑position of the target compound provides a geometrically distinct HBA vector that is absent in mono‑carbonyl analogs.

Physicochemical Properties Fragment-Based Drug Design Crystallography

Lipophilicity (XLogP3‑AA = 2.3) Positions the Scaffold in CNS‑Permeable Chemical Space

The target compound has a computed XLogP3‑AA value of 2.3, as reported by PubChem [REFS‑1]. This value falls within the optimal lipophilicity range (1–3) for central nervous system (CNS) drug candidates, according to established CNS multiparameter optimization (MPO) guidelines [REFS‑2]. Benzo[7]annulene‑based GluN2B receptor antagonists—a therapeutically relevant class for neurological disorders—typically require lipophilicity tuning to balance potency and CNS penetration; the target compound's intrinsic logP of 2.3 makes it a suitable starting scaffold for CNS‑directed libraries without requiring extensive polarity‑enhancing modifications [REFS‑2].

CNS Drug Design ADME Blood-Brain Barrier

Application Scenarios for Methyl 2-oxo-3,4,5,6,7,8,9,9a-octahydro-1H-benzo[7]annulene-4a-carboxylate in Early‑Stage Discovery


Stereochemically Diverse Fragment Library Design for CNS Targets

The compound's three stereogenic centers in a fully saturated scaffold make it uniquely suited for inclusion in three‑dimensional fragment libraries targeting CNS enzymes or receptors. Its XLogP of 2.3 falls within the CNS MPO optimal range, enabling fragment hits to be advanced with favorable brain penetration properties without extensive polarity optimization [REFS‑1].

Scaffold‑Hopping Starting Point for GluN2B Receptor Antagonist Programs

The benzo[7]annulene core is a validated scaffold for GluN2B‑selective NMDA receptor antagonists, a target class implicated in Parkinson's disease, neuropathic pain, and treatment‑resistant depression [REFS‑2]. The target compound's saturated octahydro variant provides a conformationally distinct alternative to the tetrahydro‑5H‑benzo[7]annulen‑7‑amine scaffold used in known GluN2B ligands, offering novel intellectual property space for competitive programs [REFS‑3].

Benzosuberene‑Based Tubulin Polymerization Inhibitor Intermediate

Benzosuberene (dihydro‑5H‑benzo[7]annulene) analogs are established inhibitors of tubulin polymerization with low nanomolar to picomolar cytotoxicity against human cancer cell lines [REFS‑4]. The target compound's bridgehead ester and ketone functionalities provide orthogonal synthetic handles for diversification into benzosuberene‑type vascular disrupting agents, with the added benefit of a fully saturated ring system that may reduce planar‑induced CYP inhibition compared to aromatic analogs [REFS‑4].

Bioisosteric Replacement in CCR2/CCR5 Dual Antagonist Optimization

Benzo[7]annulene scaffolds have been successfully employed as bioisosteres in dual CCR2/CCR5 chemokine receptor antagonist programs [REFS‑5]. The target compound's octahydro core and additional ketone provide a topologically distinct alternative to the [7]annulenothiophene and tetrahydrobenzo[7]annulene systems used in reported antagonists, enabling exploration of unexplored binding pocket geometries in GPCR drug discovery [REFS‑5].

Quote Request

Request a Quote for Methyl 2-oxo-3,4,5,6,7,8,9,9a-octahydro-1H-benzo[7]annulene-4a-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.